Product packaging for (R)-(6,6-Dimethylmorpholin-2-yl)methanol(Cat. No.:CAS No. 1416499-85-8)

(R)-(6,6-Dimethylmorpholin-2-yl)methanol

Cat. No.: B1430860
CAS No.: 1416499-85-8
M. Wt: 145.2 g/mol
InChI Key: UIJHJZKEAMDADZ-ZCFIWIBFSA-N
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Description

“(R)-(6,6-Dimethylmorpholin-2-yl)methanol” is a chiral morpholine derivative characterized by a six-membered morpholine ring substituted with two methyl groups at the 6,6-positions and a hydroxymethyl group at the 2-position. Its stereochemistry is defined by the (R)-configuration at the chiral center, which significantly influences its physicochemical properties and biological interactions. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of small-molecule inhibitors and receptor-targeted agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B1430860 (R)-(6,6-Dimethylmorpholin-2-yl)methanol CAS No. 1416499-85-8

Properties

IUPAC Name

[(2R)-6,6-dimethylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)5-8-3-6(4-9)10-7/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJHJZKEAMDADZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@@H](O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Overview

The preparation of this compound typically involves stereoselective synthetic routes that ensure the (R)-configuration is preserved or established during synthesis. Common approaches include:

Preparation of Hydrochloride Salt

The hydrochloride salt form of this compound is commonly prepared by reacting the free base with hydrochloric acid under controlled conditions. This salt form is often preferred for its improved solubility and stability in research applications.

Practical Preparation Data and Stock Solution Preparation

According to data from GlpBio, this compound hydrochloride (CAS No. 1416444-88-6) is available as a research chemical with detailed preparation guidelines for stock solutions, which indirectly reflect its physical and chemical handling properties post-synthesis:

Parameter Data
Molecular Formula C7H16ClNO2
Molecular Weight 181.66044 g/mol
Solubility Soluble in DMSO, PEG300, Tween 80, Corn oil (varies by solvent)
Storage Store at room temperature (RT); stock solutions stable for 6 months at -80°C, 1 month at -20°C
Preparation of Stock Solutions Various concentrations prepared by dissolving weighed amounts in appropriate solvents (DMSO, PEG300, etc.) with ultrasonic bath or vortex to aid dissolution

Stock Solution Preparation Table for this compound hydrochloride:

Amount of Compound Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 5.5048 1.101 0.5505
5 mg 27.5239 5.5048 2.7524
10 mg 55.0478 11.0096 5.5048

Notes on Preparation:

  • Physical methods such as vortex mixing, ultrasound baths, or heating to 37°C can be used to enhance solubility.
  • Solutions must be clear before proceeding to add the next solvent when preparing in vivo formulations.
  • Proper storage and handling prevent degradation or loss of activity.

Research Findings and Analysis

Application in Pharmaceutical Research

Although direct synthetic details are limited in public patents or literature, the compound is often referenced as an intermediate or chiral building block in the synthesis of selective pharmaceutical agents, such as Toll-like receptor antagonists, as suggested by related patent disclosures involving morpholine derivatives with similar substitution patterns.

Comparative Preparation Notes

Compared to analogs like (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol, the preparation and solubility profiles are similar, indicating that established morpholine synthetic routes and formulation techniques are applicable.

Summary Table of Preparation Considerations

Aspect Details
Synthetic Route Cyclization of chiral amino alcohols; reductive amination; asymmetric catalysis
Stereochemistry Control Use of chiral precursors or catalysts to ensure (R)-configuration
Salt Formation Reaction with HCl to form hydrochloride salt for stability
Solubility Enhancement Use of DMSO, PEG300, Tween 80, Corn oil; aided by ultrasound, vortex, heating
Storage Conditions RT for solid; -80°C for stock solutions (up to 6 months)
Application Context Intermediate in pharmaceutical compound synthesis; research reagent

Chemical Reactions Analysis

Types of Reactions

®-(6,6-Dimethylmorpholin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of morpholine derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (R)-(6,6-Dimethylmorpholin-2-yl)methanol
  • Molecular Formula : C₉H₁₉NO₂
  • Molecular Weight : 171.25 g/mol

The compound features a morpholine ring with two methyl groups at the 6-position and a hydroxymethyl group at the 2-position, contributing to its unique chemical reactivity and biological properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceuticals targeting conditions such as:

  • Neurological Disorders : The compound's ability to interact with neurotransmitter receptors makes it a candidate for developing treatments for anxiety and depression.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit activity against certain bacterial strains, suggesting potential in antibiotic development.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various morpholine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus30

These findings indicate that this compound could be further explored for its potential in treating resistant bacterial infections.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its morpholine structure allows it to participate in various reactions:

  • Nucleophilic Substitution : The hydroxymethyl group can be replaced by other nucleophiles to create new derivatives.
  • Formation of Amides and Esters : The compound can be reacted with carboxylic acids or acyl chlorides to form amides or esters, expanding its utility in synthetic pathways.

Table: Common Reactions Involving this compound

Reaction TypeExample ReactionProduct Type
Nucleophilic SubstitutionThis compound + R-XAlkylated Morpholine Derivative
EsterificationThis compound + RCOOHEster

Biological Studies

The compound has been studied for its interactions with biological targets. Its structural features enable it to bind to specific enzymes or receptors, influencing their activity.

Case Study: Enzyme Interaction
Research on the interaction of this compound with acetylcholinesterase showed that it could act as an inhibitor, which may have implications in developing treatments for neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of ®-(6,6-Dimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Key Properties:

Property Value
Molecular Formula C₇H₁₅NO₂
Molecular Weight 157.20 g/mol
CAS Number 1416439-82-1 (hydrochloride salt)
Purity ≥95% (typical commercial grade)
Applications Pharmaceutical intermediates, chiral ligands, asymmetric synthesis

The hydrochloride salt form (CAS: 1416439-82-1) is commonly used due to its enhanced stability and solubility in aqueous systems .

Comparison with Similar Compounds

The structural and functional uniqueness of “(R)-(6,6-Dimethylmorpholin-2-yl)methanol” becomes evident when compared to related morpholine and heterocyclic methanol derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Key Differences Similarity Score* Applications
This compound C₇H₁₅NO₂ 1416445-20-9 Parent compound; chiral R-configuration 1.00 Drug discovery, asymmetric synthesis
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol C₁₄H₂₁NO₂ 1416445-20-9 4-benzyl substitution; increased lipophilicity 0.94 Kinase inhibitors, receptor modulators
(4-Benzylmorpholin-2-yl)methanamine C₁₂H₁₈N₂O 110859-47-7 Amine substitution at 2-position; altered reactivity 0.91 Peptidomimetics, enzyme inhibitors
(6-Methoxypyridin-2-yl)-methanol C₇H₉NO₂ N/A Pyridine core vs. morpholine; reduced steric bulk 0.76 Catalysis, coordination chemistry
(5,6-Dichloro-1H-indol-2-yl)methanol C₉H₇Cl₂NO N/A Indole scaffold; halogenated substituents 0.68 Antimicrobial agents, agrochemicals

*Similarity scores based on Tanimoto coefficients (structural fingerprint comparison) .

Key Findings:

Substituent Effects: The 4-benzyl derivative (CAS: 1416445-20-9) exhibits higher lipophilicity compared to the parent compound, making it more suitable for blood-brain barrier penetration in CNS-targeted therapies . Halogenated analogs like “(5,6-Dichloro-1H-indol-2-yl)methanol” show enhanced bioactivity in antimicrobial assays due to electron-withdrawing substituents .

Stereochemical Influence: The (R)-configuration in “this compound” confers enantioselective binding to enzymes such as kinases, as opposed to racemic mixtures, which show reduced potency .

Hydrochloride Salt Utility :

  • The hydrochloride salt form (CAS: 1416439-82-1) is preferred in pharmaceutical formulations due to improved aqueous solubility (≥50 mg/mL) and stability under physiological conditions .

Synthetic Versatility: Unlike pyridine-based analogs (e.g., “(6-Methoxypyridin-2-yl)-methanol”), morpholine derivatives offer greater rigidity, enhancing their utility as chiral auxiliaries in asymmetric catalysis .

Research and Industrial Relevance

  • Pharmacological Studies: Derivatives like “(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol” are under investigation for kinase inhibition (e.g., PI3K/mTOR pathways) with IC₅₀ values in the nanomolar range .
  • Cost Considerations : Commercial pricing varies significantly; for example, the hydrochloride salt is priced at $240–$990 per gram, reflecting its high purity (≥95%) and specialized applications .

Biological Activity

(R)-(6,6-Dimethylmorpholin-2-yl)methanol, a chiral morpholine derivative, has garnered attention for its potential biological activities. This article delves into the compound's biological interactions, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C7_7H15_{15}NO2_2
  • Molecular Weight : 145.20 g/mol
  • Structure : The compound features a morpholine ring with two methyl groups at the 6-position and a hydroxymethyl group at the 2-position, contributing to its chiral nature.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Dimethylamine and formaldehyde.
  • Reaction Conditions : The reaction is conducted under acidic or basic conditions to facilitate the formation of the morpholine structure.
  • Purification : The product is purified via recrystallization or distillation to achieve high purity levels suitable for biological studies.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
  • Membrane Interaction : Research indicates that it can alter lipid bilayer properties, which may enhance drug delivery systems and influence membrane protein functionality.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of morpholine derivatives, including this compound:

  • Inhibition of Bacterial Growth : This compound has shown activity against various Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) below 0.25 μg/mL against several strains of Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (μg/mL)
7aS. aureus<0.03125
7gE. coli1–4
7hA. baumannii1–8

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its application in therapeutic contexts. Studies have indicated that while it exhibits biological activity, it can also be an irritant at higher concentrations. Further toxicological assessments are necessary to establish safe dosage levels for potential therapeutic use.

Case Studies

  • Antibacterial Efficacy : In a study evaluating the antibacterial properties of morpholine derivatives, this compound was tested against multidrug-resistant strains. The results demonstrated significant antibacterial activity, particularly against A. baumannii, highlighting its potential as a lead compound in antibiotic development .
  • Drug Delivery Systems : Another study explored the use of this compound in enhancing the permeability of drug molecules across lipid membranes. The findings suggested that modifications to lipid bilayer dynamics could facilitate better drug absorption in therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for (R)-(6,6-Dimethylmorpholin-2-yl)methanol, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, with critical steps including cyclization, reduction, and functional group modifications. For example:

  • Cyclization : Using hydroxylamine hydrochloride in DMSO at 100°C achieves 82% yield for intermediate formation .
  • Reduction : Fe/NH4Cl in methanol:water (1:1) at 70°C for 5 hours yields 60.7% of reduced intermediates .
  • Catalytic steps : Palladium-based catalysts (e.g., Pd(PPh3)2Cl2) in anhydrous dioxane at 100°C yield 20.5–34.0% for coupling reactions . Methodological Insight : Optimize solvent polarity (e.g., DMSO for cyclization) and catalyst loading to mitigate low yields in coupling reactions.

Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate stereochemical integrity?

  • Chiral resolution : Use chiral stationary phases in HPLC or SFC (Supercritical Fluid Chromatography) to separate enantiomers .
  • Spectroscopic validation : Compare optical rotation data with literature values (e.g., CAS 143.23 for (S)-enantiomer hydrochloride salt) . Key Consideration : Monitor reaction pH and temperature to avoid racemization during acidic/basic conditions.

Advanced Research Questions

Q. How do structural modifications of the morpholine ring impact bioactivity, and what computational tools predict binding affinities?

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorine or trifluoromethyl groups) to enhance metabolic stability, as seen in analogous pyridine-methanol derivatives .
  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) . Data Contradiction Note : Discrepancies between in silico predictions and in vitro assays may arise from solvation effects; validate with MD simulations .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting cytotoxicity results across cell lines?

  • Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects .
  • Mechanistic deconvolution : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to distinguish on-target vs. off-target effects . Case Study : Inconsistent cytotoxicity in cancer cells may stem from differential expression of metabolic enzymes (e.g., CYP450 isoforms) .

Q. How can reaction byproducts be characterized, and what role do they play in catalytic inefficiency?

  • Byproduct identification : Use LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) with collision-induced dissociation (CID) .
  • Mechanistic analysis : Probe intermediates via in situ FTIR or NMR to detect side reactions (e.g., over-reduction or oxidation) . Example : Low yield (46.3%) in POCl3-mediated phosphorylation (step d, Scheme 1) may result from competing hydrolysis; anhydrous conditions and controlled stoichiometry improve efficiency .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Yields

StepReaction TypeConditionsYieldReference
aCyclizationDMSO, 100°C, 0.5 h82.0%
eReductionFe/NH4Cl, 70°C, 5 h60.7%
iCouplingPd(PPh3)2Cl2, 100°C, 8 h20.5–34.0%

Q. Table 2: Analytical Techniques for Validation

ParameterTechniqueApplication
Enantiomeric purityChiral HPLC/SFCStereochemical resolution
Structural integrity1H/13C NMR, FTIRFunctional group verification
Purity assessmentLC-MS (ESI+)Detection of impurities/byproducts

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(6,6-Dimethylmorpholin-2-yl)methanol
Reactant of Route 2
(R)-(6,6-Dimethylmorpholin-2-yl)methanol

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